1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-phenylpiperazine
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-phenylpiperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo-pyrazine core fused with a phenylpiperazine moiety. The presence of these functional groups imparts the compound with a range of biological activities, making it a valuable candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-phenylpiperazine typically involves the cyclization of 2,3-dichloropyrazine with hydrazine derivatives, followed by subsequent functionalization steps. One common method starts with the preparation of 2-chloro-3-hydrazinopyrazine, which is then cyclized using carbonic acid halo anhydrides to form the triazolo-pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the phenyl or piperazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of c-Met and VEGFR-2 kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-phenylpiperazine involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways that lead to tumor growth and metastasis.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar triazolo core but differs in the fused ring system.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Various derivatives with different substituents have been studied for their biological activities.
Uniqueness: 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-phenylpiperazine stands out due to its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for anticancer therapy. Its unique structure also allows for versatile chemical modifications, enabling the development of a wide range of derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C16H18N6 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-methyl-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C16H18N6/c1-13-18-19-16-15(17-7-8-22(13)16)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
InChI Key |
WQFJRVPAISSYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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